molecular formula C17H12O2 B6378273 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde CAS No. 1261892-15-2

2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde

Cat. No.: B6378273
CAS No.: 1261892-15-2
M. Wt: 248.27 g/mol
InChI Key: DSMPJOHQOPVPOQ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group at the second position and a naphthyl group at the fourth position on the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, which uses phenols as starting materials. In this reaction, phenol is treated with chloroform and a strong base like sodium hydroxide to form the aldehyde group at the ortho position . Another method involves the use of aluminum hemiaminal intermediates, which protect the aldehyde group during the reaction and allow for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions or other optimized synthetic routes that ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: 2-Hydroxy-4-(naphthalen-2-yl)benzoic acid.

    Reduction: 2-Hydroxy-4-(naphthalen-2-yl)benzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

    2-Hydroxybenzaldehyde (Salicylaldehyde): Similar structure but lacks the naphthyl group.

    4-Hydroxybenzaldehyde: Similar structure but lacks the naphthyl group and has the hydroxyl group at the para position.

    2-Hydroxy-1-naphthaldehyde: Similar structure but the hydroxyl group is on the naphthalene ring.

Uniqueness: 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde is unique due to the presence of both a hydroxyl group and a naphthyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-hydroxy-4-naphthalen-2-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-11-16-8-7-15(10-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMPJOHQOPVPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685202
Record name 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-15-2
Record name Benzaldehyde, 2-hydroxy-4-(2-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261892-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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